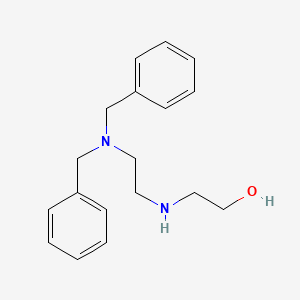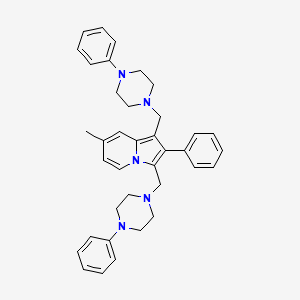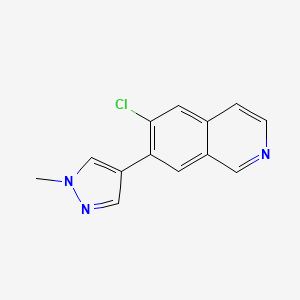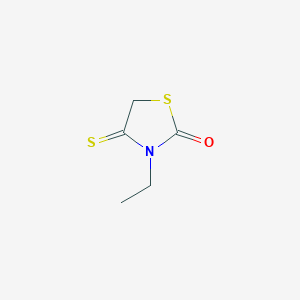![molecular formula C6H7NO3 B13941763 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid CAS No. 61168-43-2](/img/structure/B13941763.png)
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is a highly strained bicyclic compound that consists of two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it an interesting subject for chemical research and applications. The compound is part of the broader class of bicyclo[1.1.0]butanes, which are known for their high strain energy and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the bicyclic scaffold followed by functionalization at the bridgehead positions. One common method is the palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . This method minimizes isomerization and generally proceeds with high efficiency using an electron-rich Pd(0) catalyst.
Industrial Production Methods
Industrial production of such highly strained compounds is less common due to the complexity and cost associated with their synthesis. advancements in catalytic methods and strain-release chemistry have made it more feasible to produce these compounds on a larger scale .
化学反应分析
Types of Reactions
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of reactions, including:
Ring-opening reactions: Due to the high strain energy, the compound readily participates in ring-opening reactions with nucleophiles, radicals, and electrophiles.
Substitution reactions: Functionalization at the bridgehead positions can be achieved through substitution reactions, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines and alcohols.
Radicals: Radical initiators such as AIBN (azobisisobutyronitrile) can be used to generate radicals for ring-opening reactions.
Electrophiles: Electrophilic reagents like halogens can facilitate substitution reactions at the bridgehead positions.
Major Products
The major products formed from these reactions include cyclobutanes and cyclobutenes, which are valuable intermediates in organic synthesis .
科学研究应用
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
作用机制
The mechanism by which 3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through strain-release reactions. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug design .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: A simpler analog with similar strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which imparts different reactivity and applications.
Uniqueness
3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid is unique due to its functional groups, which allow for further derivatization and application in various fields. Its high strain energy and reactivity make it a versatile compound for synthetic and industrial applications .
属性
CAS 编号 |
61168-43-2 |
|---|---|
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC 名称 |
3-carbamoylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3(8)5-1-6(5,2-5)4(9)10/h1-2H2,(H2,7,8)(H,9,10) |
InChI 键 |
SGUUQTIJTYZFLY-UHFFFAOYSA-N |
规范 SMILES |
C1C2(C1(C2)C(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)



